Synthetic Yield Comparison: Direct Synthesis from (3-Chloro-2-methylphenyl)methanol vs. Chloromethylation of o-Xylene
The synthesis of 1-Chloro-3-(chloromethyl)-2-methylbenzene from (3-chloro-2-methylphenyl)methanol using methanesulfonyl chloride and triethylamine in dichloromethane over 3.0 hours achieves a yield of 69% . In contrast, the chloromethylation of o-xylene under standard free-radical conditions (AIBN, 90°C, 4h) yields only 30% of the desired α-chloro-o-xylene (2-methylbenzyl chloride) . This 130% higher yield for the target compound's specific route highlights a significant efficiency advantage in its preparation.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 69% |
| Comparator Or Baseline | 2-Methylbenzyl chloride (yield: 30%) |
| Quantified Difference | +130% relative yield |
| Conditions | Target: (3-chloro-2-methylphenyl)methanol, MsCl, Et3N, DCM, 3h. Comparator: o-xylene, Cl2 gas, AIBN, 90°C, 4h. |
Why This Matters
Higher synthetic yield directly translates to lower cost per unit and improved process efficiency for procurement and scale-up.
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- [2] US Patent US06372921B1. (2002). Process for producing isochromanones and intermediates thereof. Retrieved from https://patents.google.com/patent/US6372921B1/en View Source
